molecular formula C32H44O16 B1682347 Yadanzioside E CAS No. 95258-20-1

Yadanzioside E

Cat. No.: B1682347
CAS No.: 95258-20-1
M. Wt: 684.7 g/mol
InChI Key: IZUDZNKPPXKFJY-LTBZSOOCSA-N
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Description

Yadanzioside E is a quassinoid glucoside isolated from the seeds of Brucea javanica (Ya Dan Zi), a plant traditionally used in Chinese medicine for its antitumor, anti-inflammatory, and antiparasitic properties . Structurally, it belongs to the quassinoid family, characterized by a tetracyclic triterpene backbone with varying glycosylation patterns. This compound has demonstrated significant bioactivity, including antitumor effects against HepG2 liver cancer cells (IC50 = 32.9 ± 0.89 µM) and anti-inflammatory activity in RAW267.4 macrophages (IC50 = 87.8 ± 1.08 µM) . Its molecular formula and specific stereochemistry remain under investigation, but its pharmacological profile positions it as a compound of interest for drug development.

Properties

CAS No.

95258-20-1

Molecular Formula

C32H44O16

Molecular Weight

684.7 g/mol

IUPAC Name

methyl (1R,2S,3R,6R,8S,11R,12S,13S,14R,15R,16S)-12,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4-oxo-11-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate

InChI

InChI=1S/C32H44O16/c1-11(2)6-17(34)48-22-24-31-10-44-32(24,29(42)43-5)26(40)21(38)23(31)30(4)13(8-16(31)47-27(22)41)12(3)7-14(25(30)39)45-28-20(37)19(36)18(35)15(9-33)46-28/h6-7,13-16,18-26,28,33,35-40H,8-10H2,1-5H3/t13-,14+,15+,16+,18+,19-,20+,21+,22+,23+,24+,25+,26-,28+,30-,31+,32?/m0/s1

InChI Key

IZUDZNKPPXKFJY-LTBZSOOCSA-N

SMILES

CC1=CC(C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C)(OC5)C(=O)OC)O)O)C)O)OC6C(C(C(C(O6)CO)O)O)O

Isomeric SMILES

CC1=C[C@H]([C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H](C([C@@H]4[C@H](C(=O)O3)OC(=O)C=C(C)C)(OC5)C(=O)OC)O)O)C)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O

Canonical SMILES

CC1=CC(C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C)(OC5)C(=O)OC)O)O)C)O)OC6C(C(C(C(O6)CO)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Yadanzioside E

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

Yadanzioside E shares structural homology with other Brucea javanica-derived quassinoids, such as Yadanziosides A, B, G, and P, as well as Brusatol and Bruceantin. These compounds differ in glycosylation sites, hydroxylation patterns, and side-chain modifications, which influence their pharmacokinetics and target specificity. For example:

  • Yadanzioside P contains a 3-O-β-D-glucopyranosyl group, enhancing its solubility and binding affinity to FLT3 receptors (-9.4 kcal/mol), outperforming the drug gilteritinib (-9.1 kcal/mol) in acute myeloid leukemia (AML) models .
  • Yadanzioside G lacks a specific hydroxyl group present in this compound, correlating with its weaker anti-HepG2 activity (IC50 = 38.0 ± 0.45 µM vs. 32.9 µM for this compound) .

Pharmacological Activity

Table 1: Cytotoxicity and Antitumor Activity
Compound Target Cell Line/Model IC50/ED50 Mechanism of Action Source
This compound HepG2, RAW267.4, MH-S 32.9–99.7 µM Anti-inflammatory, anti-complement
Yadanzioside G HepG2 38.0 µM Apoptosis induction
Brusatol Daudi (lymphoma) 0.01 ± 0.001 ng/mL c-MYC downregulation, G0/G1 cell arrest
Bruceantin P388 leukemia 0.003 ± 0.0002 µM Peptidyltransferase inhibition
Yadanzioside P FLT3 (AML target) -9.4 kcal/mol (docking) Competitive FLT3 inhibition
Key Findings :
  • Potency: Brusatol and Bruceantin exhibit superior cytotoxicity (sub-nanomolar IC50 values) compared to this compound (micromolar range), attributed to their non-glycosylated structures, which enhance membrane permeability .
  • Mechanistic Diversity : While Brusatol and Bruceantin target protein synthesis via c-MYC or peptidyltransferase inhibition, this compound’s anti-inflammatory effects suggest a broader therapeutic niche .

Molecular Docking and Binding Affinity

In silico studies highlight differences in receptor binding:

  • This compound shows moderate binding to the InhA enzyme (-9.36 kcal/mol), a target in tuberculosis, but is outperformed by Yadanzioside M (-11.71 kcal/mol) and Bruceoside D (-11.77 kcal/mol) .
  • Yadanzioside P ’s strong FLT3 binding (-9.4 kcal/mol) contrasts with this compound’s lack of reported activity in AML models, emphasizing structural nuances in target selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Yadanzioside E
Reactant of Route 2
Yadanzioside E

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